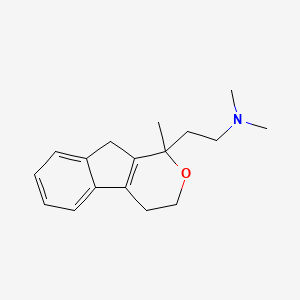

Pirandamine

Overview

Description

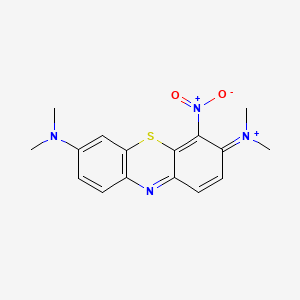

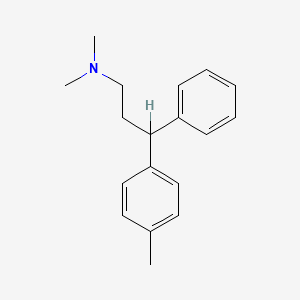

Pirandamine is a tricyclic derivative that acts as a selective serotonin reuptake inhibitor (SSRI). It was investigated in the 1970s as a potential antidepressant but clinical development was not commenced, and it was never marketed . This compound is structurally related to tandamine, which, in contrast, is a selective norepinephrine reuptake inhibitor .

Preparation Methods

The synthesis of pirandamine involves several steps:

- The Reformatsky reaction between 1-indanone and ethyl bromoacetate in the presence of zinc gives ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate.

- The reduction of the ester with lithium aluminium hydride gives 1-(2-hydroxyethyl)-2,3-dihydroinden-1-ol.

- Acid-catalyzed dehydration then leads to indene-3-ethanol.

- Acid-catalyzed condensation with ethyl acetoacetate gives the corresponding compound.

- The saponification of the ester to the corresponding acid.

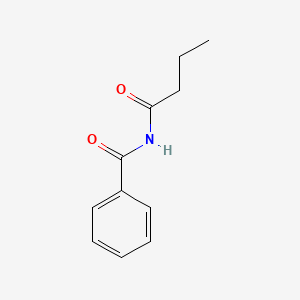

- The reaction of this with ethyl chloroformate gives a mixed anhydride, and further reaction with dimethylamine leads to the amide.

- Reduction with lithium aluminium hydride completes the synthesis of this compound .

Chemical Reactions Analysis

Pirandamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions, such as those involving lithium aluminium hydride, are crucial in its synthesis.

Substitution: It can undergo substitution reactions, particularly in the presence of suitable reagents and catalysts.

Common reagents and conditions used in these reactions include lithium aluminium hydride for reduction and ethyl chloroformate for forming mixed anhydrides. Major products formed from these reactions include various intermediates that lead to the final compound, this compound .

Scientific Research Applications

Pirandamine has been primarily studied for its potential as an antidepressant due to its action as a selective serotonin reuptake inhibitor. Although it was never marketed, its research has contributed to the understanding of SSRIs and their effects on serotonin uptake in the brain . It has also been compared with other tricyclic antidepressants in various pharmacological tests .

Mechanism of Action

Pirandamine acts as a selective serotonin reuptake inhibitor (SSRI). It blocks the reuptake of serotonin into presynaptic neurons, increasing the availability of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, which is believed to contribute to its potential antidepressant effects .

Comparison with Similar Compounds

Pirandamine is structurally related to tandamine, which is a selective norepinephrine reuptake inhibitor . Unlike this compound, tandamine was found to be effective in blocking norepinephrine uptake but not serotonin uptake . Other similar compounds include:

Desimipramine: A tricyclic antidepressant that primarily inhibits norepinephrine reuptake.

Imipramine: Another tricyclic antidepressant with a broader spectrum of action, affecting both norepinephrine and serotonin reuptake.

Amitriptyline: A tricyclic antidepressant that affects multiple neurotransmitter systems, including serotonin and norepinephrine.

This compound’s uniqueness lies in its selective inhibition of serotonin reuptake without significant effects on norepinephrine uptake .

Properties

CAS No. |

42408-79-7 |

|---|---|

Molecular Formula |

C17H23NO |

Molecular Weight |

257.37 g/mol |

IUPAC Name |

N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine |

InChI |

InChI=1S/C17H23NO/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17/h4-7H,8-12H2,1-3H3 |

InChI Key |

AMJPIGOYWBNJLP-UHFFFAOYSA-N |

SMILES |

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C |

Canonical SMILES |

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C |

Synonyms |

1,3,4,9-tetrahydro-N,N,1-trimethylindeno(1,2-c)- pyran-1,ethylamine.HCl pirandamine pirandamine hydrochloride |

Origin of Product |

United States |

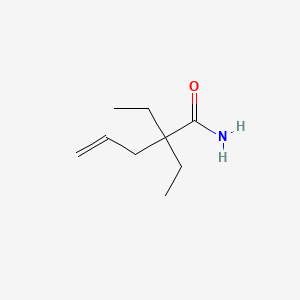

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.